molecular formula C90H127N27O12·5HCl B549296 Omiganan pentahydrochloride CAS No. 269062-93-3

Omiganan pentahydrochloride

Katalognummer B549296
CAS-Nummer: 269062-93-3
Molekulargewicht: 1961.4 g/mol
InChI-Schlüssel: WTNSIKUBZJCPLJ-IQOWARLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omiganan pentahydrochloride is a synthetic, linear, 12 amino acid, cationic peptide with antibacterial activity . It is an analogue of indolicidin and shows activity against gram-positive and gram-negative bacteria, as well as Candida spp. isolates . It is currently in development as a topical agent for the prevention of catheter-associated infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Omiganan pentahydrochloride, a synthetic cationic antimicrobial peptide, demonstrates a broad spectrum of activity against various bacteria and fungi. Studies have shown its high effectiveness in inhibiting clinical isolates of bacteria and yeast, acting rapidly and exhibiting a clear pattern of bactericidal and fungicidal activity (Sader et al., 2004). Further research confirms Omiganan's potent antimicrobial and antifungal activities, emphasizing its potential as a topical antimicrobial agent (Rubinchik et al., 2009).

Interaction with Bacterial Membranes

Omiganan interacts with bacterial membranes, playing a significant role in its antimicrobial activity. Studies have explored its interaction with bacterial and mammalian membrane models, highlighting the differential effects based on the membrane's lipid composition. This interaction is crucial in understanding Omiganan's mechanism of action and its potential protective role against bacterial infections (Melo & Castanho, 2007).

Catheter-Associated Infections

Omiganan pentahydrochloride is in development as a topical agent to prevent catheter-associated infections. Its broad antimicrobial spectrum, including efficacy against yeast, positions it as a promising candidate for minimizing infections associated with medical devices. The antimicrobial potency of Omiganan against pathogens commonly responsible for catheter-associated infections has been extensively evaluated, revealing its potential in clinical applications (Fritsche et al., 2008).

Immunomodulatory Effects

Beyond its direct antimicrobial properties, Omiganan has been identified to have immunomodulatory effects. It enhances endosomal toll-like receptor (TLR) responses, specifically interferon-α release, positioning it as a potential treatment modality for virus-driven diseases. This discovery opens avenues for its use beyond traditional antimicrobial applications, potentially aiding in the management of various infections and immune-related conditions (Grievink et al., 2020).

Clinical Applications and Trials

Omiganan pentahydrochloride stands at the forefront of clinical applications of antimicrobial peptides. It has been extensively tested in clinical trials for various conditions including acne vulgaris and catheter-related bloodstream infections, showcasing its broad potential in medical applications. The mechanism of action, involving membrane interaction, and the outcomes of clinical trials underline its significance as a pioneering molecule in the realm of antimicrobial agents (Melo et al., 2006).

Zukünftige Richtungen

Omiganan pentahydrochloride is currently in phase III clinical trials . Its potential for preventing catheter-associated infections is being explored . Further clinical trials are needed to confirm its efficacy and safety .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSIKUBZJCPLJ-IQOWARLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H132Cl5N27O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1961.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omiganan pentahydrochloride

CAS RN

269062-93-3, 626233-83-8
Record name Omiganan pentahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omiganan pentahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omiganan pentahydrochloride
Reactant of Route 2
Omiganan pentahydrochloride
Reactant of Route 3
Omiganan pentahydrochloride
Reactant of Route 4
Omiganan pentahydrochloride
Reactant of Route 5
Omiganan pentahydrochloride
Reactant of Route 6
Omiganan pentahydrochloride

Citations

For This Compound
337
Citations
MN Melo, D Dugourd… - Recent patents on anti …, 2006 - ingentaconnect.com
Ribosomally synthesized antimicrobial peptides have very wide killing spectra and bacterial resistance to these peptides seems to be a rare phenomenon. Indolicidin is a ribosomally …
Number of citations: 101 www.ingentaconnect.com
TR Fritsche, PR Rhomberg, HS Sader… - Journal of …, 2008 - academic.oup.com
Objectives Omiganan pentahydrochloride is a cidal cationic peptide with a broad antimicrobial spectrum, including yeast, currently in development as a topical agent for the prevention …
Number of citations: 76 academic.oup.com
TR Fritsche, PR Rhomberg, HS Sader… - … and infectious disease, 2008 - Elsevier
… susceptibility profiles when tested against omiganan pentahydrochloride (109 strains) … Quality control guidelines for MIC susceptibility testing of omiganan pentahydrochloride (MBI 226), …
Number of citations: 29 www.sciencedirect.com
TR Fritsche, PR Rhomberg, HS Sader… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Omiganan, a bactericidal and fungicidal cationic peptide being developed as a topical gel for prevention of catheter-associated infections, inhibited commonly occurring fungal …
Number of citations: 58 journals.asm.org
E Rubinchik, D Dugourd - Peptide drug discovery and …, 2011 - Wiley Online Library
… Omiganan pentahydrochloride (omiganan, previously referred to as MBI 226 and MX-594AN) is a novel synthetic cationic peptide analog derived from the naturally occurring …
Number of citations: 2 onlinelibrary.wiley.com
TR Anderegg, TR Fritsche, RN Jones… - Journal of clinical …, 2004 - ncbi.nlm.nih.gov
… Omiganan pentahydrochloride (formerly MBI 226), a novel topical mammal-derived antimicrobial peptide (sequence: ILRWPWWPWRRK-amide), acts by disrupting the cytoplasmic …
Number of citations: 19 www.ncbi.nlm.nih.gov
E Rubinchik, D Dugourd, T Algara, C Pasetka… - International journal of …, 2009 - Elsevier
… Omiganan pentahydrochloride (omiganan, previously referred to as MBI 226) is a novel, synthetic, … Antimicrobial activity of omiganan pentahydrochloride against contemporary fungal …
Number of citations: 121 www.sciencedirect.com
HS Sader, KA Fedler, RP Rennie… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… activity of omiganan pentahydrochloride against recent clinical … bactericidal activity of omiganan pentahydrochloride and its … In summary, omiganan pentahydrochloride was highly active …
Number of citations: 172 journals.asm.org
RP RENNIE, S STEVENS, HS SADER… - jmilabs.com
… Exposure to omiganan pentahydrochloride resulted in … A topical 1% gel preparation of omiganan pentahydrochloride is … activity of omiganan pentahydrochloride tested against recent …
Number of citations: 2 jmilabs.com
TR FRITSCHE, PR RHOMBERG, HS SADER… - jmilabs.com
… Omiganan pentahydrochloride is a novel cationic peptide analog of indolicidin that is being developed as a topical antimicrobial, with the first targeted indication being the prevention of …
Number of citations: 2 www.jmilabs.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.